Evobrutinib (CAS 1415823-73-2) is an orally bioavailable, highly selective, irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. Unlike first-generation oncology-focused BTK inhibitors, evobrutinib was specifically engineered for high kinome selectivity to support chronic dosing in immunological and autoimmune models [2]. It binds covalently to the Cys481 residue in the ATP-binding pocket, providing prolonged target engagement even after rapid systemic clearance[2]. For procurement, it serves as a specialized, low-toxicity BTK probe for peripheral and neuroinflammatory disease research, offering a cleaner off-target profile and superior target-specific reproducibility compared to legacy benchmarks[1].
Substituting evobrutinib with first-generation BTK inhibitors like ibrutinib or reversible analogs like fenebrutinib fundamentally alters experimental outcomes in chronic autoimmune models [1]. Ibrutinib possesses significant off-target activity against EGFR, ITK, and other TEC family kinases, which confounds immunological readouts—such as altering Th1/Th2 skewing via ITK—and introduces dose-limiting toxicities like rash or bleeding in long-term in vivo studies[2]. Reversible inhibitors lack the durable pharmacodynamic effect driven by covalent Cys481 binding, requiring different dosing regimens to maintain target occupancy [2]. Procuring evobrutinib ensures strict Cys481-dependent inhibition with minimal interference from off-target kinase pathways, which is critical for isolating BTK-specific mechanisms in B-cell and myeloid cell biology [1].
In a comprehensive 267-kinase panel at 1 µM, evobrutinib demonstrated exceptional selectivity, inhibiting only two off-target kinases (BMX and TEC) by >80% [1]. In direct contrast, the first-in-class comparator ibrutinib inhibited 25 off-target kinases under the same conditions [1]. This dramatic reduction in kinase promiscuity directly mitigates off-target adverse events in chronic studies [2].
| Evidence Dimension | Off-target kinases inhibited by >80% at 1 µM (267-kinase panel) |
| Target Compound Data | 2 off-target kinases (BMX, TEC) |
| Comparator Or Baseline | Ibrutinib: 25 off-target kinases |
| Quantified Difference | 92% reduction in major off-target kinase interactions |
| Conditions | In vitro Millipore KinaseProfiler screen at 1 µM |
Procuring evobrutinib eliminates confounding off-target effects in chronic in vivo autoimmune models, ensuring cleaner immunological readouts.
Evobrutinib's potency is strictly driven by its covalent interaction with the Cys481 residue of BTK. Biochemical assays reveal that evobrutinib's IC50 on the BTK C481S mutant is approximately 1100-fold higher (7854 nM) than on wild-type BTK (7.14 nM)[1]. Conversely, ibrutinib maintains significant reversible potency even without covalent binding, showing less than a 3-fold difference between WT (0.93 nM) and C481S (2.45 nM)[1].
| Evidence Dimension | IC50 shift between Wild-Type BTK and C481S mutant BTK |
| Target Compound Data | ~1100-fold shift (7.14 nM WT vs 7854 nM C481S) |
| Comparator Or Baseline | Ibrutinib: <3-fold shift (0.93 nM WT vs 2.45 nM C481S) |
| Quantified Difference | >360-fold greater dependence on Cys481 covalent binding |
| Conditions | Biochemical BTK kinase inhibition assay (WT vs C481S mutant) |
Evobrutinib is the optimal chemical probe for validating strictly Cys481-dependent mechanisms without baseline reversible potency confounding the results.
Evobrutinib exhibits minimal inhibition of the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 5800 nM, effectively sparing this pathway at therapeutic doses [1]. It also lacks significant activity against Interleukin-2-inducible T-cell kinase (ITK) [2]. Legacy inhibitors like ibrutinib potently inhibit both EGFR and ITK, which leads to epithelial toxicities (e.g., skin rashes) and unwanted Th1/Th2 T-cell skewing during chronic administration[2].
| Evidence Dimension | EGFR Inhibition Potency (IC50) |
| Target Compound Data | IC50 = 5800 nM (Minimal inhibition) |
| Comparator Or Baseline | Ibrutinib: Potent EGFR and ITK inhibition (IC50 < 10 nM range) |
| Quantified Difference | Orders of magnitude lower affinity for EGFR and ITK |
| Conditions | In vitro kinase profiling (N-terminal GST-tagged human EGFR / ITK assays) |
Ensures viability in long-term animal studies by preventing EGFR-driven toxicities and ITK-mediated T-cell interference commonly seen with first-generation BTK inhibitors.
In a rat collagen-induced arthritis (CIA) model, daily oral administration of evobrutinib achieved significant, dose-dependent reductions in ankle-swelling and histopathology scores at doses as low as 3 mg/kg/day[1]. This demonstrates robust peripheral target engagement and translation of its high selectivity into functional disease modification without the broad immunosuppression seen with less selective agents [1].
| Evidence Dimension | In vivo disease-induced ankle-swelling reduction |
| Target Compound Data | Significant reduction at 3 mg/kg/day (oral) |
| Comparator Or Baseline | Vehicle (progressive swelling) |
| Quantified Difference | Dose-dependent disease modification at low single-digit mg/kg dosing |
| Conditions | Female Lewis rats, semi-established type II collagen arthritis (11-day oral gavage) |
Provides a validated, highly potent dosing benchmark for researchers designing peripheral autoimmune and inflammatory disease models.
Due to its high kinome selectivity and lack of EGFR/ITK interference, evobrutinib is the preferred BTK inhibitor for long-term in vivo models of rheumatoid arthritis and systemic lupus erythematosus [1]. It avoids the dose-limiting toxicities and T-cell skewing artifacts associated with ibrutinib, allowing researchers to isolate B-cell and myeloid-driven pathologies.
Because its potency is strictly dependent on the Cys481 residue—exhibiting an 1100-fold drop in activity against C481S mutants—evobrutinib serves as an ideal negative-control-paired probe [2]. It is highly recommended for target engagement assays where researchers must differentiate between covalent inactivation and reversible baseline affinity.
Evobrutinib is utilized in multiple sclerosis research to study the modulation of B-cells and CNS-resident microglia[3]. It offers a specific pharmacokinetic profile that balances robust peripheral target occupancy with detectable CNS exposure, making it suitable for models where peripheral immune modulation is a primary driver of CNS pathology.